molecular formula C32H27NO4 B11177911 4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 3-methylbenzoate

4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 3-methylbenzoate

Cat. No.: B11177911
M. Wt: 489.6 g/mol
InChI Key: ZVEZYZUZCKYWOQ-UHFFFAOYSA-N
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Description

4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 3-methylbenzoate is a complex organic compound with a molecular formula of C32H27NO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 3-methylbenzoate typically involves the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate in the presence of a heterogeneous CuO supported on a zeolite-Y catalyst. This reaction is carried out in ethanol under reflux conditions, which significantly reduces the reaction time and yields an excellent product .

Industrial Production Methods

In an industrial setting, the catalyst is prepared by a hydrothermal method followed by a wet impregnation method. The catalyst exhibits both Brønsted and Lewis acid sites, which are crucial for the reaction. The used catalyst can be recycled up to five times with only a marginal decrease in yield .

Chemical Reactions Analysis

Types of Reactions

4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products .

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 3-methylbenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 3-methylbenzoate involves its interaction with various molecular targets and pathways. It primarily acts by inhibiting specific enzymes and receptors involved in inflammatory and pain pathways. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 3-methylbenzoate is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C32H27NO4

Molecular Weight

489.6 g/mol

IUPAC Name

[4-(7,7-dimethyl-9,11-dioxo-6,8,10,10a-tetrahydroindeno[1,2-b]quinolin-10-yl)phenyl] 3-methylbenzoate

InChI

InChI=1S/C32H27NO4/c1-18-7-6-8-20(15-18)31(36)37-21-13-11-19(12-14-21)26-27-24(16-32(2,3)17-25(27)34)33-29-22-9-4-5-10-23(22)30(35)28(26)29/h4-15,26,28H,16-17H2,1-3H3

InChI Key

ZVEZYZUZCKYWOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C3C4C(=NC5=C3C(=O)CC(C5)(C)C)C6=CC=CC=C6C4=O

Origin of Product

United States

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